Methyl 2-fluoro-4-methylpent-2-enoate
Description
Methyl 2-fluoro-4-methylpent-2-enoate is a fluorinated α,β-unsaturated ester characterized by a pent-2-enoate backbone substituted with a fluorine atom at the 2-position and a methyl group at the 4-position. Its structure combines the reactivity of an α,β-unsaturated ester with the electronic effects of fluorine, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The fluorine atom enhances electrophilicity at the β-carbon, while the methyl group introduces steric bulk, influencing regioselectivity in reactions like Michael additions or Diels-Alder cycloaddions .
Properties
CAS No. |
101128-08-9 |
|---|---|
Molecular Formula |
C7H11FO2 |
Molecular Weight |
146.16 g/mol |
IUPAC Name |
methyl 2-fluoro-4-methylpent-2-enoate |
InChI |
InChI=1S/C7H11FO2/c1-5(2)4-6(8)7(9)10-3/h4-5H,1-3H3 |
InChI Key |
JPGHJNLVENVWGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=C(C(=O)OC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-fluoro-4-methylpent-2-enoate can be achieved through several methods. One common approach involves the esterification of 2-fluoro-4-methylpent-2-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom into a precursor compound, followed by esterification with methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-4-methylpent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: 2-fluoro-4-methylpent-2-enoic acid or 2-fluoro-4-methylpentan-2-one.
Reduction: 2-fluoro-4-methylpent-2-enol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-fluoro-4-methylpent-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and fluorinated compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-4-methylpent-2-enoate involves interactions with various molecular targets depending on the specific application. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The presence of the fluorine atom can influence the reactivity and stability of the compound, affecting its interactions with biological targets and pathways.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key analogs include:
- Methyl 2-phenylpent-4-enoate: Features a phenyl group at the 2-position instead of fluorine. The phenyl substituent increases π-π stacking interactions but reduces electrophilicity compared to fluorine .
- Methyl salicylate : Aromatic ester with a hydroxyl group; lacks the α,β-unsaturated system, resulting in lower reactivity toward nucleophiles .

- Sandaracopimaric acid methyl ester : A diterpene-derived ester with a rigid bicyclic structure, contrasting the linearity and fluorine substitution of the target compound .

Physicochemical Properties
Data inferred from analogous methyl esters (Table 1):
Notes:
- Fluorine’s electronegativity in this compound lowers the LUMO energy of the α,β-unsaturated system, enhancing reactivity compared to non-fluorinated analogs like Methyl 2-phenylpent-4-enoate .
- The methyl group at the 4-position reduces steric hindrance compared to bulkier substituents (e.g., diterpene backbones in sandaracopimaric acid derivatives), favoring faster reaction kinetics .
Research Findings and Industrial Relevance
- Pharmaceutical Utility: Fluorinated esters like this compound are pivotal in prodrug design, leveraging fluorine’s metabolic stability. For instance, its analogs are used in antiviral agents, contrasting methyl salicylate’s role as a topical analgesic .
- Challenges: Synthesis requires careful handling of fluorinating agents (e.g., Selectfluor), unlike the simpler esterification routes for non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


